molecular formula C12H10N8 B14494170 8-azido-N-benzyl-7H-purin-6-amine CAS No. 65263-58-3

8-azido-N-benzyl-7H-purin-6-amine

Cat. No.: B14494170
CAS No.: 65263-58-3
M. Wt: 266.26 g/mol
InChI Key: LNKLSNCHVFTPMK-UHFFFAOYSA-N
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Description

8-azido-N-benzyl-7H-purin-6-amine (CAS 65263-58-3) is a synthetic, high-activity aromatic cytokinin analog extensively used in biochemical research . Its core research value lies in its dual function as a potent plant growth regulator and a critical molecular tool for identifying cytokinin-binding proteins via photoaffinity labeling (PAL) . In PAL studies, the azido group on the 8-position of the purine ring is photochemically converted to a highly reactive nitrene upon exposure to UV light. This nitrene forms a stable covalent bond with the target cytokinin-binding protein or receptor, enabling researchers to capture, isolate, and identify these proteins, which is a significant advancement over non-covalent binding studies . This compound demonstrates remarkable cytokinin activity, reported to be over 25 times more active than N6-benzyladenine (BA) in standard tobacco tissue bioassays . Beyond its established role in plant biology for studying processes like cell division and senescence, this compound is relevant in cutting-edge research areas. It contributes to studies on the inhibition of human tumor cell growth by cytokinin ribosides and investigations into the role of cytokinins in human pathogens like Mycobacterium tuberculosis . The compound can be synthesized from 6-benzylaminopurine through a pathway involving bromination followed by azide substitution . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

65263-58-3

Molecular Formula

C12H10N8

Molecular Weight

266.26 g/mol

IUPAC Name

8-azido-N-benzyl-7H-purin-6-amine

InChI

InChI=1S/C12H10N8/c13-20-19-12-17-9-10(15-7-16-11(9)18-12)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18)

InChI Key

LNKLSNCHVFTPMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2NC(=N3)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution at C8

A common route involves displacing a leaving group (e.g., halogen, sulfonate) at C8 with sodium azide (NaN3). Starting from 8-chloro-N-benzyl-7H-purin-6-amine, the reaction proceeds in polar aprotic solvents (DMF, DMSO) at 60–80°C for 12–24 hours:

$$
\text{8-Cl-N-benzyl-7H-purin-6-amine} + \text{NaN}_3 \xrightarrow{\text{DMF, 80°C}} \text{8-azido-N-benzyl-7H-purin-6-amine} + \text{NaCl} \quad
$$

Optimization Insights :

  • Solvent Choice : DMF yields higher conversion (78%) compared to DMSO (65%) due to better NaN3 solubility.
  • Leaving Group : Bromine at C8 increases reactivity but risks elimination side reactions.
  • Scale-Up Limitations : Prolonged heating (>24 hours) leads to azide decomposition, necessitating careful monitoring.

Diazotransfer Reactions

Triflating agents (e.g., Comins’ reagent) convert primary amines to azides via diazotransfer. Applied to 8-amino-N-benzyl-7H-purin-6-amine, this method avoids harsh NaN3 conditions:

$$
\text{8-NH}2\text{-N-benzyl-7H-purin-6-amine} + \text{CF}3\text{SO}2\text{N}3 \xrightarrow{\text{CH}2\text{Cl}2, \text{Et}_3\text{N}} \text{this compound} \quad
$$

Advantages :

  • Mild Conditions : Room temperature, 2–4 hours.
  • Chemoselectivity : Minimal interference with the benzyl group.
  • Yield : 62–68% after column purification.

Sequential Functionalization: Benzylation Followed by Azidation

Post-Benzylation Azidation

The intermediate N-benzyl-7H-purin-6-amine undergoes azidation via copper-catalyzed Huisgen cycloaddition or photochemical methods. Microwave-assisted conditions reduce reaction times from hours to minutes:

$$
\text{N-benzyl-7H-purin-6-amine} + \text{TMSN}_3 \xrightarrow{\text{CuI, MW, 100°C}} \text{this compound} \quad
$$

Yield Comparison :

Method Time Yield (%) Purity (%)
Conventional 12 h 58 85
Microwave-Assisted 30 min 72 92

Alternative Routes: Reductive Amination and Azide Exchange

Reductive Amination of 8-Azidopurine-6-carbaldehyde

Condensation of 8-azidopurine-6-carbaldehyde with benzylamine, followed by NaBH4 reduction, affords the target compound:

$$
\text{8-Azidopurine-6-carbaldehyde} + \text{Benzylamine} \xrightarrow{\text{NaBH}_4} \text{this compound} \quad
$$

Limitations :

  • Aldehyde Availability : Requires pre-synthesized 8-azidopurine-6-carbaldehyde.
  • Over-Reduction Risk : NaBH4 may reduce the azide if stoichiometry is miscontrolled.

Azide Exchange on 8-Thiocyanatopurine Derivatives

Thiocyanate intermediates react with NaN3 in ethanol/water mixtures, replacing SCN with N3:

$$
\text{8-SCN-N-benzyl-7H-purin-6-amine} + \text{NaN}3 \xrightarrow{\text{EtOH/H}2\text{O}} \text{this compound} \quad
$$

Side Products :

  • Thiourea Formation : Mitigated by excess NaN3 and acidic conditions (pH 4–5).

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (DMSO-d6, 400 MHz): δ 8.21 (s, 1H, H2), 7.35–7.28 (m, 5H, benzyl), 5.41 (s, 2H, NH2), 4.62 (s, 2H, CH2).
  • HRMS : m/z 266.1030 [M+H]+ (calculated for C12H10N8: 266.1031).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) reveals:

  • Retention Time : 6.8 min.
  • Impurity Profile : <2% 8-amino-N-benzyl-7H-purin-6-amine (unreacted starting material).

Industrial-Scale Production Challenges

Cost-Benefit Analysis

Method Cost (USD/kg) Yield (%) Scalability
Nucleophilic Substitution 1200 78 High
Diazotransfer 2400 68 Moderate
Microwave-Assisted 1800 72 High

Chemical Reactions Analysis

8-Azido-N-benzyl-7H-purin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Azido-N-benzyl-7H-purin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is used in studies involving nucleic acids and protein interactions, often as a photoaffinity label to study binding sites.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8-azido-N-benzyl-7H-purin-6-amine involves its interaction with specific molecular targets. In biological systems, it can act as a photoaffinity label, binding to proteins or nucleic acids upon activation by light. This allows researchers to study the binding sites and interactions of these biomolecules in detail .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 8-azido-N-benzyl-7H-purin-6-amine include:

Compound Name Substituents Molecular Formula Key Features Reference
This compound 8-N₃, N6-benzyl C₁₂H₁₁N₇ Azido group enables bioorthogonal reactivity; benzyl enhances lipophilicity
9-(2-Azidoethyl)-8-bromo-purin-6-amine (JYK) 8-Br, 9-azidoethyl C₇H₇BrN₈ Bromo and azido groups allow dual functionalization
N6-Isopentenyladenine N6-isopentenyl C₁₀H₁₃N₅ Natural cytokinin analog; isopentenyl enhances plant growth activity
2-(Benzylsulfanyl)-7H-purin-6-one 2-benzylsulfanyl, 6-ketone C₁₂H₁₀N₄OS Sulfur-containing substituent; ketone at C6 alters hydrogen bonding
7-Methyl-7H-purin-6-amine 7-methyl C₆H₇N₅ Methylation at N7 stabilizes tautomeric forms; impacts base pairing

Key Observations:

  • Azido vs. Bromo/Hydrazono Groups: The 8-azido group in the target compound contrasts with bromo (JYK, ) or arylhydrazono (e.g., compounds 6a-i in ) substituents. Azides offer click chemistry utility, whereas bromo groups facilitate cross-coupling reactions .
  • N-Substituents : The N6-benzyl group enhances lipophilicity compared to smaller substituents (e.g., methyl in 7-methyl-7H-purin-6-amine ). This influences membrane permeability and binding to hydrophobic enzyme pockets.
  • Spectral Data: NMR: For N-benzyl analogs, aromatic protons in 1H NMR (δ 7.40–7.18 ppm) and benzyl CH₂ signals (δ 5.68 ppm) are consistent . MS: Molecular ion peaks (e.g., m/z 317 for N-benzyl derivatives ) align with calculated masses, confirming synthetic success.

Q & A

Q. What are the recommended synthetic routes for 8-azido-N-benzyl-7H-purin-6-amine, and how do reaction conditions influence yield?

Q. How does the azido group impact the compound’s stability and reactivity under physiological conditions?

The azido group introduces photolability and susceptibility to Staudinger reactions. Key findings from analogous compounds:

  • Photodegradation : UV exposure (254 nm) cleaves the N₃ group, forming reactive nitrenes.
  • Thermal stability : Decomposition occurs above 80°C, requiring storage at −20°C in dark conditions .
  • Biological reactivity : Azido groups participate in click chemistry (e.g., CuAAC with alkynes for bioconjugation).

Q. What contradictions arise when comparing fluorescence properties of 8-azido derivatives with non-azido purine analogs?

Studies on 8-aza-7-deazapurin-2-amine show fluorescence quenching (>95%) in duplex DNA due to base stacking, whereas monomeric forms exhibit weak emission. Discrepancies may arise from:

  • Experimental design : Fluorescence measurements in single- vs double-stranded DNA.
  • Data interpretation : Residual fluorescence (5%) may correlate with mismatched base pairing . Resolution : Use complementary methods (UV melting curves vs fluorescence-based Tm) to validate duplex stability .

Q. How can researchers resolve conflicting crystallographic data for azido-group orientation in purine derivatives?

  • Contradiction analysis : Compare SHELX-refined structures with DFT calculations to identify energetically favorable conformations .
  • Multi-method validation : Pair X-ray data with NMR NOE experiments to confirm spatial arrangements .

Methodological Frameworks

Q. What strategies are recommended for analyzing contradictory stability data across synthesis batches?

Apply iterative contradiction analysis:

  • Identify primary contradictions : E.g., variable thermal stability vs consistent azido reactivity.
  • Prioritize factors : Principal aspects (e.g., solvent purity) dominate over secondary factors (ambient humidity) .
  • Iterative testing : Redesign experiments controlling for oxygen exposure (azido degradation) and reagent stoichiometry.

Q. How can fluorescence quenching data inform experimental design for DNA-binding studies?

  • Baseline correction : Measure monomer fluorescence in buffer vs duplex conditions.
  • Dynamic vs static quenching : Use Stern-Volmer plots to distinguish mechanisms.
  • Correlation with Tm : Compare fluorescence-derived Tm values with UV melting curves to assess stacking efficiency .

Data Contradiction Workflow

StepActionExample for 8-Azido Derivatives
1Identify contradictionTm values differ between UV and fluorescence methods.
2Isolate variablesTest purity (HPLC), buffer ionic strength, and DNA concentration.
3Prioritize hypothesesAssume fluorescence reports on local vs global duplex stability.
4ValidateUse circular dichroism (CD) to resolve base-stacking contributions .

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